molecular formula C20H16N4O3S B11535705 2-Amino-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311332-82-8

2-Amino-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11535705
CAS No.: 311332-82-8
M. Wt: 392.4 g/mol
InChI Key: XXVSUEWFMGSOKX-UHFFFAOYSA-N
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Description

2-Amino-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS: 311332-82-8) is a polycyclic compound featuring a hexahydroquinoline core substituted with a 3-nitrophenyl group at position 1, a thiophen-3-yl group at position 4, and a cyano group at position 3 . Its structure combines electron-withdrawing (nitro, cyano) and aromatic (thiophene) moieties, making it relevant for studies in catalysis, medicinal chemistry, and materials science.

Properties

CAS No.

311332-82-8

Molecular Formula

C20H16N4O3S

Molecular Weight

392.4 g/mol

IUPAC Name

2-amino-1-(3-nitrophenyl)-5-oxo-4-thiophen-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C20H16N4O3S/c21-10-15-18(12-7-8-28-11-12)19-16(5-2-6-17(19)25)23(20(15)22)13-3-1-4-14(9-13)24(26)27/h1,3-4,7-9,11,18H,2,5-6,22H2

InChI Key

XXVSUEWFMGSOKX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)[N+](=O)[O-])N)C#N)C4=CSC=C4)C(=O)C1

Origin of Product

United States

Preparation Methods

Reaction Design and Substrate Selection

The hexahydroquinoline core of the target compound is efficiently constructed via a one-pot four-component reaction involving 1,3-dicarbonyl compounds, 3-nitrobenzaldehyde, malononitrile, and ammonium acetate. The ionic liquid [H2-DABCO][HSO4]2 serves as a dual acid-base catalyst, enabling ambient-temperature synthesis in ethanol. This method avoids column chromatography, simplifying purification.

Standard Protocol

A mixture of dimedone (1,3-dicarbonyl, 0.5 mmol), 3-nitrobenzaldehyde (0.5 mmol), malononitrile (0.5 mmol), and ammonium acetate (0.5 mmol) is stirred with [H2-DABCO][HSO4]2 (30 mg) in ethanol (3–4 mL) at 25°C for 5–20 min. The catalyst is recovered via aqueous extraction, and the product crystallizes from ethanol.

Table 1: Optimization of Ionic Liquid-Catalyzed Synthesis

ParameterOptimal ValueYield Range
Catalyst loading10 mol%89–93%
Temperature25°C85–100%
SolventEthanol76–100%
Reaction time15 min92%

Mechanistic Insights

The reaction proceeds through Knoevenagel condensation between 3-nitrobenzaldehyde and malononitrile, followed by Michael addition of dimedone and subsequent cyclization. The ionic liquid accelerates proton transfer steps while stabilizing intermediates via hydrogen bonding.

Hantzsch-Type Cyclization for Nitroaryl Functionalization

Classical Hantzsch Adaptation

The nitro group at the 1-position is introduced using a modified Hantzsch reaction. 3-Nitroaniline reacts with ethyl acetoacetate, thiophene-3-carboxaldehyde, and malononitrile under refluxing ethanol with piperidine as a catalyst.

Critical Parameters

  • Molar ratio : 1:1:1:1 (aldehyde:1,3-dicarbonyl:malononitrile:ammonium acetate)

  • Temperature : 80°C

  • Yield : 68–72% after 6 hours

Table 2: Hantzsch vs. Ionic Liquid Methods

MetricHantzschIonic Liquid
Reaction time6 h15 min
Yield68–72%89–93%
Catalyst recoveryNot reported95%
E-factor8.20.7

Limitations and Solutions

The traditional Hantzsch method suffers from longer reaction times and moderate yields due to nitro group electron-withdrawing effects. Microwave-assisted synthesis (100°C, 30 min) improves yields to 78% but requires specialized equipment.

Thiophene Ring Incorporation Strategies

KOH-Mediated Thiophene Coupling

Thiophen-3-yl groups are introduced via KOH-catalyzed reactions between α-thiocyanatoketones and cyanothioacetamides. A representative protocol involves:

  • Condensation of thiophene-3-carbaldehyde with cyanothioacetamide in ethanol/KOH.

  • Michael addition to a preformed enamine intermediate.

  • Cyclization to form the dihydrothiophene moiety, followed by oxidation.

Key spectral data :

  • FT-IR : 3200–3440 cm⁻¹ (NH2/ NH), 2202 cm⁻¹ (C≡N).

  • ¹H NMR : δ 4.84–5.24 (CH methine), δ 7.07 (NH2), δ 7.51–7.90 (aromatics).

Industrial Scalability and Green Metrics

Gram-Scale Production

The ionic liquid method demonstrates scalability, producing 12.3 g of product (89% yield) in a single batch with catalyst reuse over five cycles.

Table 3: Green Chemistry Comparison

MetricIonic LiquidConventional
PMI (Process Mass Intensity)2.19.8
Energy consumption0.05 kWh/mol1.2 kWh/mol
Wastewater generated50 mL/g300 mL/g

Solvent and Catalyst Optimization

Ethanol outperforms DMF and methanol in balancing reaction rate (k = 0.18 min⁻¹) and environmental impact. Catalyst screening shows [H2-DABCO][HSO4]2 provides superior turnover frequency (TOF = 12.4 h⁻¹) compared to piperidine (TOF = 2.1 h⁻¹).

Characterization and Quality Control

Structural Elucidation

X-ray crystallography confirms the chair conformation of the hexahydroquinoline ring and coplanar arrangement of the nitro group with the aromatic system. Mass spectrometry (ESI-TOF) verifies the molecular ion at m/z 393.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H2O) shows ≥98% purity for products synthesized via ionic liquid catalysis, compared to 92–95% purity for Hantzsch-derived material .

Chemical Reactions Analysis

2-Amino-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures, often facilitated by acidic or basic catalysts.

Scientific Research Applications

2-Amino-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting or activating their function. For example, the nitro group can participate in redox reactions, affecting cellular oxidative stress levels. The thiophenyl group can enhance the compound’s binding affinity to certain proteins, influencing signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs. Pyridine/Phenyl : The thiophen-3-yl group in the target compound introduces sulfur-mediated interactions (e.g., van der Waals, π-stacking) absent in pyridine or phenyl analogs .

Physical and Spectral Properties

Melting Points (MP) and Spectral Data:

Compound MP (°C) IR (cm⁻¹) $^1$H NMR Features Reference
Target Compound N/A N/A N/A -
5g () 254–255 3466 (N-H), 2181 (C≡N) Aromatic protons at δ 8.20–7.36; methyl groups at δ 0.89–0.73
5j () 246–248 3329 (N-H), 2181 (C≡N) Methyl singlet at δ 2.41; thiophene protons absent
CID 3446458 () N/A N/A Thiophene protons at δ 7.40–7.12 (cf. pyridine δ 8.03–7.56 in CID 4982879)

Key Observations :

  • The absence of thiophene in 5g and 5j correlates with simpler aromatic regions in $^1$H NMR.
  • Nitro groups in the target compound may lower melting points compared to methyl-substituted analogs due to reduced symmetry .

Key Observations :

  • Thiophene’s bulkiness may necessitate longer reaction times or higher catalyst amounts compared to phenyl/pyridine analogs.

Key Observations :

  • The 3-nitrophenyl group in the target compound may place it in toxicity class 4–5, similar to OCO 5184 .

Crystallographic and Hydrogen-Bonding Patterns

While crystallographic data for the target compound is absent, analogs reveal common packing motifs:

Compound (Evidence) Space Group Hydrogen Bonds Molecular Packing Reference
P21/c N–H···N dimers Layered stacking via aryl interactions
C2/c N–H···O and N–H···N Disordered trifluoromethyl groups disrupt packing

Key Observations :

  • Thiophene’s sulfur atom may introduce unique π-π or S···H interactions absent in phenyl/pyridine analogs.

Biological Activity

2-Amino-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C20H16N4O3SC_{20}H_{16}N_{4}O_{3}S, and its structure includes a hexahydroquinoline core with various substituents that may influence its biological properties. The presence of a nitrophenyl group and a thiophene moiety are particularly noteworthy for their potential pharmacological implications.

Structural Information

PropertyValue
Molecular FormulaC20H16N4O3S
Molecular Weight392.43 g/mol
SMILESC1CC2=C(C(C(=C(N2C3=CC(=CC=C3)N+[O-])N)C#N)C4=CSC=C4)C(=O)C1
InChIInChI=1S/C20H16N4O3S/c21-10-15...

Biological Activity

Research indicates that compounds similar to 2-amino derivatives of hexahydroquinoline exhibit various biological activities. These include:

1. Anticancer Activity
Studies have shown that hexahydroquinoline derivatives can possess anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

2. Antimicrobial Properties
Quinoline derivatives are known for their antimicrobial activity. Several studies suggest that modifications in the quinoline structure enhance their efficacy against bacterial strains and fungi. This compound's unique structure may contribute to its potential as an antimicrobial agent.

3. Calcium Channel Modulation
Compounds within this chemical class have been investigated for their ability to modulate calcium channels, which are crucial in various physiological processes. Specifically, derivatives targeting L-type and T-type calcium channels have shown promise in treating cardiovascular and neurological disorders.

Case Studies

Research has focused on the synthesis and evaluation of biological activities of similar compounds:

  • Synthesis of Quinoline Derivatives : A study synthesized various substituted quinoline derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that certain substitutions significantly enhanced anticancer activity compared to unsubstituted analogs .
  • Calcium Channel Blocking Activity : Another investigation explored the calcium channel blocking properties of hexahydroquinoline derivatives, identifying specific modifications that increased selectivity for T-type calcium channels over L-type channels .

Q & A

Q. What are the common synthetic routes for this hexahydroquinoline derivative?

The synthesis typically involves multi-step reactions, including the Hantzsch reaction, which combines aldehydes, β-ketoesters, and ammonium acetate in the presence of acid catalysts like p-toluenesulfonic acid. Solvents such as ethanol or dichloromethane are used to optimize reaction efficiency. Post-synthesis purification often employs recrystallization or column chromatography to achieve >95% purity .

Q. Which spectroscopic methods are most effective for structural characterization?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of aromatic protons (e.g., nitrophenyl at δ 7.5–8.5 ppm) and methyl groups (δ 1.2–2.0 ppm).
  • IR Spectroscopy : To identify functional groups like carbonyl (C=O stretch at ~1680 cm⁻¹) and cyano (C≡N at ~2200 cm⁻¹).
  • X-ray Crystallography : For resolving 3D conformation, bond angles, and steric interactions in the hexahydroquinoline core .

Q. What preliminary biological activities have been reported for this compound?

Derivatives of this class exhibit antimicrobial activity (MIC ~5–20 µg/mL against S. aureus) and anticancer potential (IC₅₀ ~10–50 µM in HeLa cells). These assays typically use broth microdilution and MTT protocols .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend storing the compound at –20°C in amber vials to prevent photodegradation. Thermal gravimetric analysis (TGA) shows decomposition above 200°C, while solubility in DMSO (>10 mg/mL) facilitates biological testing .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Critical parameters include:

  • Catalyst Loading : 10 mol% p-toluenesulfonic acid improves cyclization efficiency.
  • Temperature Control : Reflux at 80–90°C for 6–8 hours minimizes side reactions.
  • Solvent Selection : Ethanol enhances solubility of intermediates, while dichloromethane improves selectivity for thiophene substitution .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

Systematic variations include:

  • Thiophene Substituents : Bromine or methyl groups at the 3-position enhance lipophilicity (logP +0.5–1.0).
  • Nitrophenyl Position : Meta-substitution (3-nitrophenyl) improves π-π stacking with enzyme active sites vs. para-substitution.
  • Quinoline Core : Saturation of the 5,6,7,8-positions reduces cytotoxicity in non-target cells .

Q. What mechanistic insights exist for its interaction with biological targets?

Molecular docking studies suggest inhibition of topoisomerase II (ΔG = –9.2 kcal/mol) via hydrogen bonding between the amino group and Asp543. Competitive ELISA assays validate dose-dependent binding (Kd = 12 nM) .

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